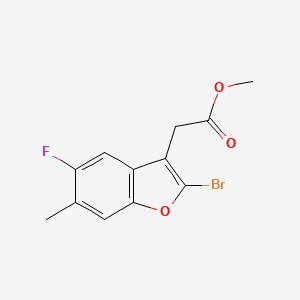
Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination or nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the quinoline derivative with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, catalysts, and solvents to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate depends on its specific interactions with molecular targets. The presence of the fluorine atom and the ester group may influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-oxoquinolin-1(4H)-yl)acetate: Lacks the fluorine atom.
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate: Has a methyl ester group instead of an ethyl ester group.
7-Fluoro-4-oxoquinoline: Lacks the ester group.
Uniqueness
This compound is unique due to the combination of the fluorine atom and the ethyl ester group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H12FNO3 |
|---|---|
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
ethyl 2-(7-fluoro-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C13H12FNO3/c1-2-18-13(17)8-15-6-5-12(16)10-4-3-9(14)7-11(10)15/h3-7H,2,8H2,1H3 |
Clé InChI |
UUMFBOHWQSZZBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=CC(=O)C2=C1C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




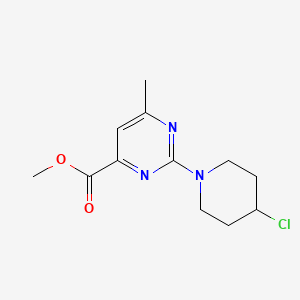
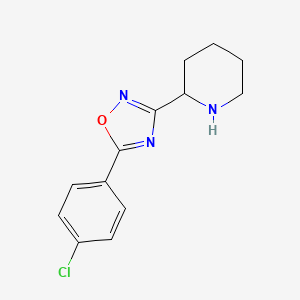


![(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11803133.png)
![4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11803139.png)
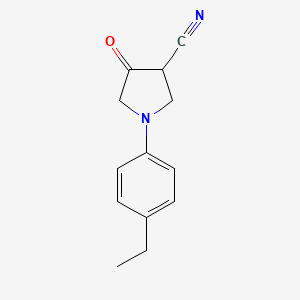
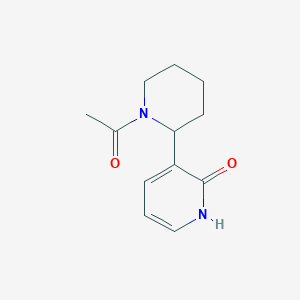
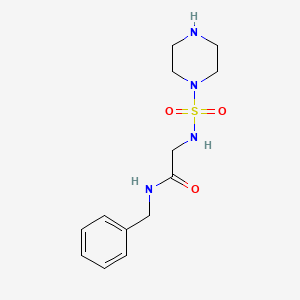
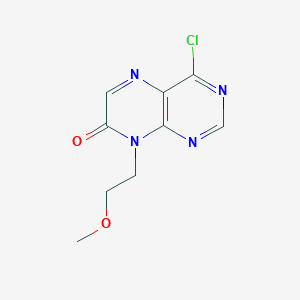
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)
